molecular formula C15H15N7O3 B2942203 2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one CAS No. 2097889-72-8

2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2942203
CAS No.: 2097889-72-8
M. Wt: 341.331
InChI Key: PUCRVCGIRRAWOE-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core linked via an azetidine ether bridge to a 2,3-dihydropyridazin-3-one moiety. Structural elucidation would rely on NMR (e.g., chemical shift comparisons for regions of interest) and HRMS, as demonstrated for related heterocycles .

Properties

IUPAC Name

2-[2-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-10-5-14(22-15(19-10)16-9-18-22)25-11-6-20(7-11)13(24)8-21-12(23)3-2-4-17-21/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCRVCGIRRAWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{2-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its inhibitory effects on various kinases and its cytotoxicity against cancer cell lines.

Structure and Synthesis

The compound is characterized by a complex structure that includes a triazolo-pyrimidine moiety, which is known for its diverse pharmacological properties. The synthesis of such compounds often involves multiple steps, including cycloaddition reactions and functional group modifications, aimed at enhancing their biological efficacy.

Inhibitory Activity Against Kinases

Research has shown that derivatives of triazolo-pyrimidines exhibit significant inhibitory activity against various kinases, particularly c-Met kinase. For instance, a study indicated that certain triazolo-pyridazine derivatives demonstrated promising IC50 values against c-Met kinase, with one derivative showing an IC50 of 0.090 μM, comparable to the known inhibitor Foretinib (IC50 = 0.019 μM) . This suggests that the compound may act as a potent c-Met inhibitor.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results showed moderate to high cytotoxicity with IC50 values reported as follows:

Cell Line IC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These findings indicate that the compound has significant potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve interaction with the ATP-binding site of kinases. The binding affinity and structural conformation allow it to inhibit kinase activity effectively, leading to cellular apoptosis and cell cycle arrest in cancer cells . Specifically, it has been noted that the compound can induce late apoptosis in A549 cells while causing G0/G1 phase arrest .

Case Studies

Recent studies have highlighted the therapeutic potential of triazolo-pyrimidine derivatives in oncology:

  • Case Study 1 : A derivative similar to our compound was evaluated for its effects on lung cancer cells and showed promising results in reducing cell viability significantly.
  • Case Study 2 : Another study focused on breast cancer cells demonstrated that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs:

Triazolopyrimidine Derivatives

  • Compound 32 (2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one): Structural Differences: Lacks the azetidine-dihydropyridazinone chain but includes a hexyl and 3-chlorobenzyl group. Bioactivity: Exhibits non-competitive enzymatic inhibition due to hydrophobic interactions from the hexyl chain . Pharmacokinetics: Higher logP (predicted ~3.5) compared to the target compound (estimated logP ~2.1), suggesting reduced aqueous solubility .

Pyrazolo[1,5-a]pyrimidines

  • Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate Derivatives: Structural Differences: Replace the azetidine linker with a propenolate group and lack the dihydropyridazinone moiety. Synthetic Utility: Serve as precursors for diverse heterocycles (e.g., thienopyridines), highlighting the reactivity of the triazole-pyrimidine core . NMR Trends: Similar chemical shifts in the triazole-pyrimidine region (δ 7.5–8.5 ppm for aromatic protons) but divergent shifts in substituent-attached carbons .

Imidazo[1,2-a]pyridine Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Structural Differences: Features an imidazopyridine core instead of triazolopyrimidine and ester groups absent in the target compound.

Structural and Functional Analysis

Table 1: Key Comparative Properties

Property Target Compound Compound 32 Pyrazolo[1,5-a]pyrimidine Imidazo[1,2-a]pyridine
Molecular Weight ~430 g/mol 418.3 g/mol ~350–400 g/mol 551.5 g/mol
Core Scaffold Triazolopyrimidine-azetidine Triazolopyrimidinone Pyrazolopyrimidine Imidazopyridine
Key Substituents Azetidine, dihydropyridazinone Hexyl, 3-chlorobenzyl Propenolate Nitrophenyl, phenethyl
logP (Predicted) 2.1 3.5 1.8–2.3 3.8
Bioactivity Not reported Enzyme inhibition Precursor reactivity Antimicrobial

Impact of Substituents on Binding Affinity

  • The azetidine linker in the target compound may enhance target selectivity by restricting rotational freedom, unlike the flexible hexyl chain in Compound 32 .
  • Dihydropyridazinone’s carbonyl group could engage in hydrogen bonding, a feature absent in pyrazolopyrimidine derivatives .

Computational Similarity Indexing

  • Using Tanimoto coefficients (≥0.5) and Murcko scaffold analysis, the target compound clusters with triazolopyrimidines but diverges from imidazopyridines due to azetidine and dihydropyridazinone motifs .

Challenges and Opportunities

  • Synthesis: Azetidine functionalization requires precise control to avoid ring strain, as seen in BMIM-PF6-mediated reactions for triazolopyrimidinones .
  • Bioactivity Gaps: While the dihydropyridazinone moiety is understudied, analogs like 1l suggest nitro groups enhance antimicrobial activity, a pathway unexplored in the target compound .

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